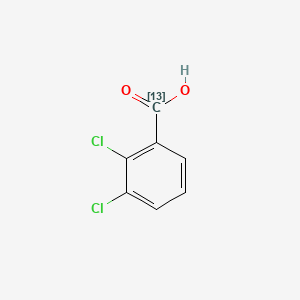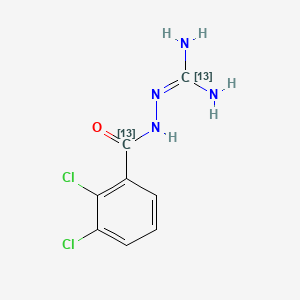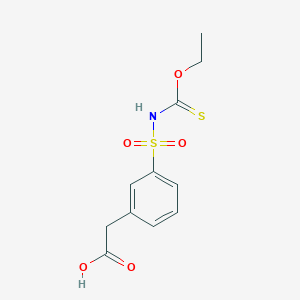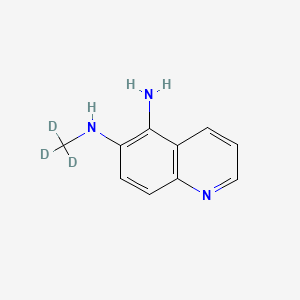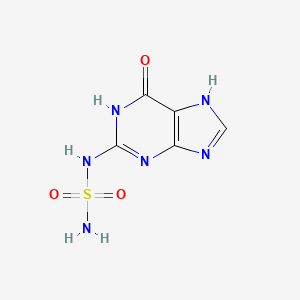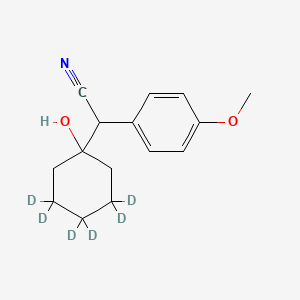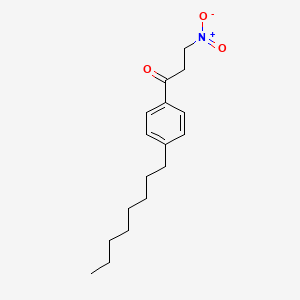
3-Nitro-1-(4-octylphenyl)propan-1-one
Overview
Description
3-Nitro-1-(4-octylphenyl)propan-1-one (NOPO) is a nitro-containing organic compound that has been widely studied in recent years due to its potential applications in organic synthesis, drug discovery, and biochemistry. NOPO has been shown to possess a variety of unique properties, such as its ability to act as a catalyst for organic reactions and its ability to act as an inhibitor of certain enzymes. In addition, NOPO has been used in a variety of laboratory experiments, such as those involving the synthesis of peptides, the inhibition of enzymes, and the synthesis of pharmaceuticals.
Scientific Research Applications
Synthesis and Pharmacological Applications : A derivative, 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol, was synthesized and subjected to molecular docking studies. This compound showed promising interactions against the target protein cytochrome P450 17A1, involved in the steroid biosynthesis pathway, indicating potential pharmacological applications (Ahamed et al., 2017).
Solvatochromism and Sensing Applications : Nitro-substituted phenolates, including derivatives of 4-[(phenylmethylene)imino]phenolates, demonstrated solvatochromic behavior. These compounds were used as probes for investigating solvent mixtures, indicating their potential as solvatochromic switches and sensing probes (Nandi et al., 2012).
Corrosion Inhibition : 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one was studied as a corrosion inhibitor for mild steel in an acidic solution. This compound showed efficacy in reducing corrosion, demonstrating its utility in materials science and engineering (Hamani et al., 2017).
Photophysical Properties : The study of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, in various solvents revealed significant solvatochromic effects. These findings are relevant for the development of materials with specific optical properties (Kumari et al., 2017).
Photoreduction Studies : Research on the photoreduction of nitro compounds, such as 4-cyano-1-nitrobenzene, in propan-2-ol, provides insights into reaction mechanisms that could be relevant for understanding the behavior of similar nitro-substituted compounds (Levy & Cohen, 1979).
Synthesis of Activated Nitro Dienes : The condensation of aldehydes with nitro-substituted CH acids, including nitroacetophenone, to create geminally activated nitro dienes suggests potential applications in organic synthesis (Baichurin et al., 2019).
Mechanism of Action
Target of Action
3-Nitro-1-(4-octylphenyl)propan-1-one is an intermediate in the synthesis of 1-Hydroxy-3-nitrodeamino Fingolimod . Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs . Therefore, the primary targets of this compound are likely to be the sphingosine-1-phosphate receptors involved in lymphocyte migration.
Mode of Action
Given its role as an intermediate in the synthesis of fingolimod, it may interact with its targets (sphingosine-1-phosphate receptors) to inhibit lymphocyte emigration from lymphoid organs .
Biochemical Pathways
As an intermediate in the synthesis of fingolimod, it is likely to be involved in the sphingosine-1-phosphate signaling pathway, which plays a crucial role in immune cell trafficking .
Pharmacokinetics
Fingolimod is well-absorbed and widely distributed in the body, including the heart, lungs, spleen, muscle, kidneys, bone, and liver .
Result of Action
As an intermediate in the synthesis of fingolimod, it is likely to contribute to the immunomodulatory effects of fingolimod, such as prolonging allograft transplant survival by inhibiting lymphocyte emigration from lymphoid organs .
properties
IUPAC Name |
3-nitro-1-(4-octylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSEIUIBRRLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)
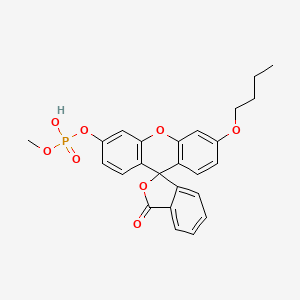
![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)


